molecular formula C23H17N3O B382595 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 379242-03-2

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B382595
CAS No.: 379242-03-2
M. Wt: 351.4g/mol
InChI Key: HFRXCEJNQBEMNW-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a synthetic organic compound belonging to the class of phthalazinoquinazolinones. This fused polycyclic structure is of significant interest in medicinal chemistry research, particularly in the development of novel anticancer agents. Compounds within this structural class have been identified as potent activators of the p53 tumor suppressor pathway, a critical target in oncology . Research on closely related phthalazino[1,2-b]quinazolinone molecules has demonstrated promising mechanisms of action, including the ability to induce cell cycle arrest at the S/G2 phase and trigger apoptosis (programmed cell death) in cancer cells . The biological activity is associated with the accumulation of phosphorylated p53 in mitochondria, leading to conformational activation of the Bak protein and reorganization of the Bak-Bcl-xl complex, which initiates the apoptotic cascade . The 3,4-dimethylphenyl substituent in this specific derivative is a key structural feature for researchers exploring structure-activity relationships (SAR), as modifications at this position can profoundly influence the compound's potency, selectivity, and physicochemical properties. This product is intended for research purposes only, providing a valuable building block for chemical synthesis and a probe for investigating new mechanisms in cancer biology and other disease areas. For Research Use Only (RUO). Not for human or veterinary diagnosis, therapeutic, or any other consumer use.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRXCEJNQBEMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-8H-phthalazino[1,2-b]quinazolin-8-one

The critical intermediate for subsequent functionalization is 5-chloro-8H-phthalazino[1,2-b]quinazolin-8-one (5 ), prepared via the following steps:

  • Hydrazide Formation : Methyl 2-aminobenzoate reacts with hydrazine hydrate to yield 2-aminobenzohydrazide.

  • Cyclization with Phthalic Anhydride : The hydrazide undergoes cyclization in N,N-dimethylacetamide (DMA) under reflux to form 5H-phthalazino[1,2-b]quinazoline-5,8(6H)-dione.

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) introduces the chlorine substituent at position 5, yielding 5 with a reported efficiency of 62.6%.

Reaction Conditions :

  • Solvent: DMA (cyclization), POCl₃ (chlorination)

  • Temperature: Reflux (cyclization), 110°C (chlorination)

  • Key Characterization: IR spectra show carbonyl stretches at 1711 cm⁻¹ (C=O) and aromatic C-Cl vibrations at 745 cm⁻¹.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Cost EfficiencyScalability
NAS (DMA, K₂CO₃)75–858–12HighExcellent
Buchwald-Hartwig60–7012–24ModerateGood

Key Observations :

  • NAS is preferable for large-scale synthesis due to lower catalyst costs and shorter reaction times.

  • Transition-metal catalysis remains valuable for structurally complex analogs requiring precise regioselectivity.

Mechanistic Considerations and Side Reactions

Competing Pathways in NAS

  • Hydrolysis : Unreacted 5 may hydrolyze to the hydroxyl derivative under prolonged heating.

  • Dimerization : Elevated temperatures promote Ullmann-type coupling of aryl amines, necessitating controlled stoichiometry.

Byproduct Mitigation

  • Workup Protocol : Sequential washes with dilute HCl (1M) and sodium bicarbonate remove unreacted aniline and inorganic salts.

  • Chromatography : Silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5) isolates the target compound from dimers.

Industrial Scalability and Process Chemistry

Batch Reactor Parameters :

  • Volume : 50–100 L reactors for pilot-scale production.

  • Temperature Control : Jacketed reactors with ±2°C precision to prevent exothermic side reactions.

  • Yield Optimization :

    • Continuous distillation to remove water (azeotropic mixture with DMA).

    • In-line IR monitoring of chloro intermediate consumption.

Regulatory Considerations :

  • POCl₃ Handling : Requires closed systems and scrubbers to neutralize HCl emissions.

  • Waste Management : Phthalic anhydride byproducts must be treated as hazardous organic waste.

Chemical Reactions Analysis

5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Scientific Research Applications

Synthesis of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one

The synthesis of this compound typically involves several methods:

  • Aza-reaction : Involves the coupling of imine and electron-rich alkene to form the quinazoline core.
  • Microwave-assisted reaction : Accelerates reaction processes for higher efficiency.
  • Metal-mediated reaction : Utilizes transition metals like palladium or copper as catalysts.
  • Ultrasound-promoted reaction : Enhances reaction rates through ultrasound waves.
  • Phase-transfer catalysis : Facilitates reactions by transferring reactants between phases.

These methods yield high-purity compounds suitable for further research applications .

This compound exhibits a range of biological activities:

  • Anticancer Properties : Research indicates that derivatives of this compound can act as multi-target histone deacetylase (HDAC) inhibitors. For example, a related compound demonstrated potent anti-tumor activity in hepatocellular carcinoma models by activating the p53 pathway and inducing apoptosis in cancer cells .
  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal activities. For instance, certain derivatives inhibited the growth of pathogens like Escherichia coli and Staphylococcus aureus through specific molecular interactions.

Therapeutic Applications

The therapeutic potential of this compound is vast:

  • Cancer Treatment : Its derivatives are being explored for their efficacy against various cancers. The ability to inhibit HDACs makes them promising candidates for treating solid tumors and hematological malignancies .
  • Infectious Diseases : The antimicrobial properties suggest potential applications in treating bacterial infections. The mechanism often involves targeting specific enzymes crucial for bacterial survival.

Case Studies and Research Findings

Several studies highlight the efficacy of quinazoline derivatives in clinical settings:

  • HDAC Inhibition in Cancer Therapy :
    • A study demonstrated that a derivative of this compound significantly inhibited cell proliferation in HepG2 liver cancer cells by enhancing histone acetylation and activating tumor suppressor pathways. This compound showed superior efficacy compared to established HDAC inhibitors like SAHA (vorinostat) in vivo models .
  • Antimicrobial Efficacy :
    • Another investigation revealed that similar quinazoline derivatives exhibited strong antibacterial activity against multiple strains of bacteria. The compounds were effective in agar diffusion assays, indicating their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Phthalazinoquinazolinone Derivatives

The following derivatives share the same tricyclic core but differ in substituents at the 5-position:

Compound Name Substituent CAS Number Molecular Formula Key Properties Reference
5-(3,4-Dimethylphenyl)-8H-phthalazino... 3,4-Dimethylphenyl 379242-03-2 C₂₃H₁₇N₃O Molar mass: 351.4 g/mol; synthesis yield: 84–86%
5-(Benzylthio)-8H-phthalazino[1,2-b]... Benzylthio (-S-CH₂C₆H₅) 379250-17-6 C₂₃H₁₅N₃OS Increased sulfur content; potential for redox activity
5-Chloro-8H-phthalazino[1,2-b]quinazolin-8-one Chloro (-Cl) Not provided C₁₆H₈ClN₃O Reactive intermediate; used for further functionalization

Key Observations:

  • Synthetic Flexibility: The chloro derivative serves as a versatile intermediate for synthesizing amino or aryl-substituted analogs via nucleophilic substitution .

Pyrazoline Derivatives with 3,4-Dimethylphenyl Groups

describes three pyrazoline analogs synthesized from (3,4-dimethylphenyl)hydrazine and ketones. Though structurally distinct from phthalazinoquinazolinones, these compounds share the 3,4-dimethylphenyl moiety, enabling comparisons of substituent effects on physical properties:

Compound Name Alkoxy Substituent Melting Point (°C) Rf Value (Petroleum Ether:EtOAc, 4:1) Yield (%) Reference
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-butyloxyphenyl)-2-pyrazoline 4-Butyloxy 126–130 0.87 84–86
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-pentyloxyphenyl)-2-pyrazoline 4-Pentyloxy 121–125 0.89 84–86
1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-heptanoyloxyphenyl)-2-pyrazoline 4-Heptanoyloxy 121–125 0.89 84–86

Key Observations:

  • Alkoxy Chain Impact: Longer alkoxy chains (e.g., heptanoyloxy) reduce melting points compared to shorter chains (butyloxy), likely due to increased molecular flexibility .
  • Chromatographic Behavior: Higher Rf values for pentyloxy/heptanoyloxy derivatives suggest greater solubility in nonpolar solvents, aligning with their lipophilic substituents .

Biological Activity

The compound 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one belongs to a class of heterocyclic compounds known for their diverse biological activities, particularly in the context of cancer therapy. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of specific amines with phthalic anhydride derivatives. Liu et al. (2017) reported a method for synthesizing substituted phthalazino[1,2-b]quinazolin-8-one derivatives through a series of reactions involving hydrazine hydrate and various amines, yielding compounds with significant biological potential .

Biological Activity

The biological activity of this compound is primarily characterized by its anticancer properties. Quinazoline derivatives have been recognized for their ability to inhibit various cancer cell lines, including those associated with solid tumors like hepatocellular carcinoma.

Anticancer Mechanisms

  • Histone Deacetylase Inhibition : Recent studies have highlighted the role of this compound as a multi-target inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and have been implicated in cancer progression. One study demonstrated that derivatives similar to this compound exhibited potent HDAC inhibitory activity with low nanomolar IC50 values against HepG2 liver cancer cells .
  • Cell Proliferation Inhibition : The compound has shown efficacy in inhibiting cell proliferation through mechanisms that involve the activation of apoptotic pathways and modulation of signaling pathways such as p53 and PI3K/Akt/mTOR. These pathways are essential for cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth .
  • Cytotoxicity : The cytotoxic effects of this compound were evaluated against various human tumor cell lines. The results indicated selective toxicity towards leukemia cells compared to normal cells, suggesting its potential as a targeted cancer therapy .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityKey Findings
Liu et al. (2017) Synthesis and CharacterizationDeveloped novel derivatives with potential anticancer properties.
Mathew et al. (2021) Anticancer ActivityHighlighted the effectiveness against solid tumors and mechanisms involving HDAC inhibition.
Bathula et al. (2020) Cytotoxicity StudiesDemonstrated selective toxicity towards leukemia cells with low IC50 values in vitro.

Case Studies

Several case studies have documented the therapeutic potential of phthalazino[1,2-b]quinazolin-8-one derivatives:

  • Case Study 1 : A study on the use of HDAC inhibitors for hepatocellular carcinoma treatment showed that compounds similar to this compound significantly reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .
  • Case Study 2 : In another investigation focusing on bladder cancer therapies, quinazoline derivatives demonstrated promising antitumor activity through multiple mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Q. Basic Research Focus

  • FT-IR : Identifies carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH/aromatic C-H vibrations .
  • NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm), while ¹³C NMR confirms carbonyl carbons at δ 160–165 ppm .
  • TLC/HPLC : Petroleum ether-ethyl acetate (4:1) systems resolve intermediates (Rf ~0.8–0.9) .
  • EIMS : Molecular ion peaks (e.g., m/z 400–450) validate molecular weight .

How do substituent modifications at the 5-position affect the compound’s physicochemical and biological properties?

Advanced Research Focus
Replacing the 5-chloro group with amines or aryl groups alters solubility and bioactivity. For example:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Amino groups improve water solubility via hydrogen bonding, critical for in vitro assays .
  • Bulkier substituents (e.g., 3,4-dimethylphenyl) may sterically hinder enzymatic degradation, prolonging metabolic stability . SAR studies require iterative synthesis and docking simulations to optimize pharmacophores.

How can conflicting spectral data from similar derivatives be resolved during structural elucidation?

Advanced Research Focus
Contradictions in NMR or mass spectra often arise from:

  • Tautomerism : Keto-enol equilibria in the phthalazinoquinazolinone core can shift proton signals; deuterated solvents (e.g., DMSO-d₆) stabilize specific tautomers .
  • Regioisomeric byproducts : Rhodium-catalyzed reactions may yield isoquinolino[1,2-b]quinazolinones alongside target products. High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) distinguish isomers .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

What strategies mitigate low yields in large-scale synthesis of phthalazinoquinazolinone derivatives?

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes thermal decomposition .
  • Flow chemistry : Enhances heat/mass transfer during cyclization steps, improving reproducibility .
  • Catalyst recycling : Immobilized palladium systems reduce metal leaching and enable reuse for ≥5 cycles without yield loss .

How can computational methods predict the reactivity of 5-(3,4-dimethylphenyl)-8H-phthalazinoquinazolinone in nucleophilic substitution reactions?

Advanced Research Focus
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrostatic potential maps : Highlight electrophilic sites (e.g., C-5) prone to nucleophilic attack .
  • Transition-state barriers : Predict activation energies for substitutions with amines or thiols .
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. DMAc) to stabilize intermediates .

What are the challenges in synthesizing fluorinated analogs of this compound, and how are they addressed?

Advanced Research Focus
Fluorine incorporation often requires:

  • Late-stage fluorination : Using Selectfluor® or DAST to introduce -CF₃ groups without disrupting the core structure .
  • Protecting groups : Trifluoroacetylation of amines prevents side reactions during cyclization .
  • 19F NMR : Monitors reaction progress and quantifies fluorination efficiency .

Table 1: Key Synthetic and Analytical Data

Property/ParameterExample Values/TechniquesReference
Yield (condensation step)75–86%
Cyclization solventN,N-Dimethylacetamide
TLC mobile phasePetroleum ether-ethyl acetate (4:1)
¹³C NMR (carbonyl signal)δ 160–165 ppm
Palladium catalyst efficiency>90% conversion (5 cycles)

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